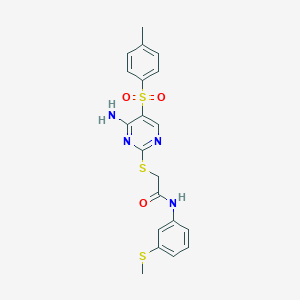
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, commonly known as ATMPA, is a chemical compound used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). ATMPA is synthesized using a multi-step process and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
1. Anti-inflammatory Applications
- Summary : Pyrimidines have been found to exhibit a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature. The specific method would depend on the exact structure of the pyrimidine derivative .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anti-fibrotic Applications
- Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Anticancer Applications
- Summary : Pyrimidine derivatives have been found to exhibit anticancer activity. Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
- Methods : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity. The specific method would depend on the exact structure of the pyrimidine derivative .
- Results : A number of pyrimidine derivatives have shown promising results in preclinical and clinical studies for various types of cancer .
4. Antimicrobial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antimicrobial activity. They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antimicrobial activity in vitro .
5. Antiviral Applications
- Summary : Pyrimidine derivatives have been found to exhibit antiviral activity. They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antiviral activity in vitro .
6. Antihypertensive Applications
- Summary : Pyrimidine derivatives have been found to exhibit antihypertensive activity. They can lower blood pressure, making them potential candidates for the development of new antihypertensive drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antihypertensive activity in vitro .
7. Antimicrobial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antimicrobial activity. They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antimicrobial activity in vitro .
8. Antimalarial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antimalarial activity. They can inhibit the growth of Plasmodium parasites, making them potential candidates for the development of new antimalarial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antimalarial activity in vitro .
9. Antileishmanial Applications
- Summary : Pyrimidine derivatives have been found to exhibit antileishmanial activity. They can inhibit the growth of Leishmania parasites, making them potential candidates for the development of new antileishmanial drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antileishmanial activity in vitro .
10. Antioxidant Applications
- Summary : Pyrimidine derivatives have been found to exhibit antioxidant activity. They can neutralize harmful free radicals in the body, making them potential candidates for the development of new antioxidant drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent antioxidant activity in vitro .
11. Anticonvulsant Applications
- Summary : Pyrimidine derivatives have been found to exhibit anticonvulsant activity. They can inhibit seizures, making them potential candidates for the development of new anticonvulsant drugs .
- Methods : The specific methods of application or experimental procedures would depend on the exact structure of the pyrimidine derivative and the specific experimental setup .
- Results : Several pyrimidine derivatives have shown potent anticonvulsant activity in vitro .
特性
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S3/c1-13-6-8-16(9-7-13)30(26,27)17-11-22-20(24-19(17)21)29-12-18(25)23-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEKPENYMBJDFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
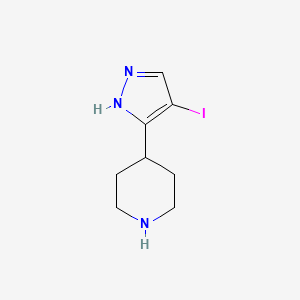
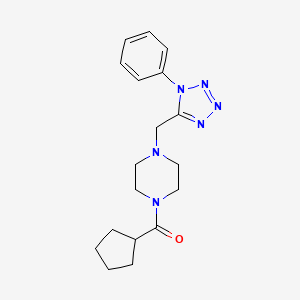
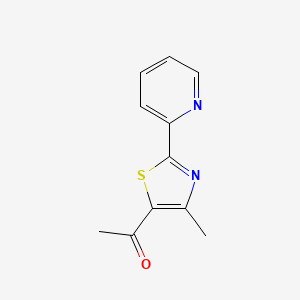
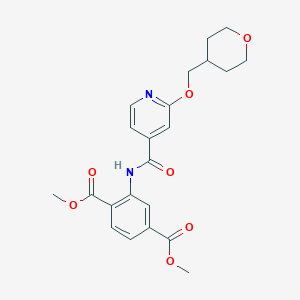
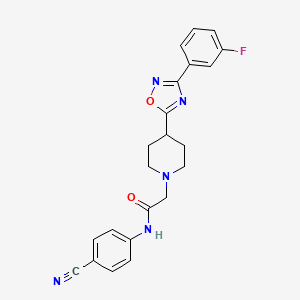
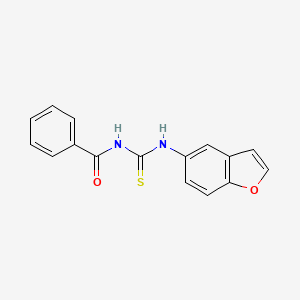
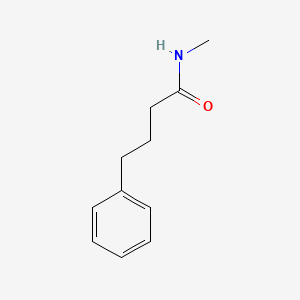
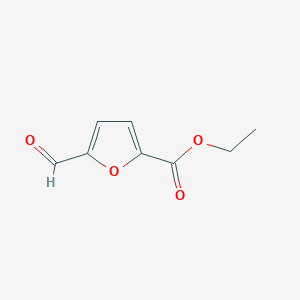
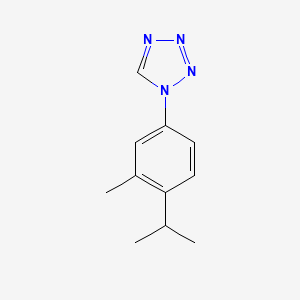
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
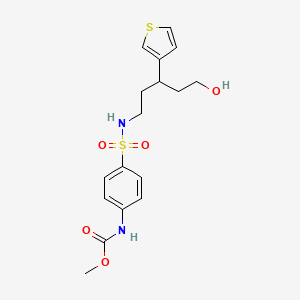
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)